molecular formula C21H18N2 B1588721 Hydrobenzamide CAS No. 92-29-5

Hydrobenzamide

Cat. No. B1588721
CAS RN: 92-29-5
M. Wt: 298.4 g/mol
InChI Key: VUYRFIIFTJICNA-LKNRODPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrobenzamide is a key intermediate in the three-component reaction of aldehydes, alkyl bromides, and ammonia . It is also known as N,N′-Dibenzylidenetoluene-alpha,alpha-diamine with a linear formula of C6H5CH(N=CHC6H5)2 .


Synthesis Analysis

The synthesis of this compound involves the reaction of aromatic aldehydes with aqueous ammonia, producing compounds known as hydrobenzamides . This reaction has been studied as a strategy for synthesizing benzylamines . The reaction of hydrobenzamides with sodium borohydride reduces both imine and aminal carbons, producing a primary and secondary benzylamine mixture .


Molecular Structure Analysis

The molecular formula of this compound is C21H18N2 . Its average mass is 298.381 Da and its monoisotopic mass is 298.147003 Da .


Chemical Reactions Analysis

The reaction of aromatic aldehydes with aqueous ammonia produces compounds known as hydrobenzamides . The reaction of hydrobenzamides with sodium borohydride reduces both imine and aminal carbons, producing a primary and secondary benzylamine mixture .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its melting point ranges from 102 to 105 °C .

Scientific Research Applications

1. Nanomaterials and Electrochemistry Hydrobenzamide has been studied for its role in the preparation of tin nanoparticles. Specifically, this compound-capped tin nanoparticles exhibited the smallest size (∼50 nm) and uniform distribution, outperforming other capping agents like citrate and polyvinyl pyrrolidone. These this compound-capped nanoparticles demonstrated the highest charge capacity and best capacity retention in electrochemical cycling, making them promising for applications in nanotechnology and electrochemistry (Kwon et al., 2006).

2. Biosensors Development this compound derivatives have been utilized in the creation of sensitive biosensors. In one study, a biosensor based on a this compound derivative-modified carbon paste electrode was developed for the simultaneous determination of glutathione and piroxicam. This biosensor demonstrated potent electron mediating behavior and could detect very low concentrations of these substances (Karimi-Maleh et al., 2014).

3. Pharmaceutical Research this compound and its derivatives have been explored in pharmaceutical research. For example, hydroxybenzamide derivatives synthesized from protocatechuic acid exhibited promising antioxidant, thrombin-inhibitory, and anticancer activities. These derivatives showed minimal harmful effects on normal cells, suggesting potential for therapeutic interventions in cancer, thrombotic diseases, and aging (Wei et al., 2016).

4. Antimicrobial Research In antimicrobial research, novel 2-hydroxybenzamide derivatives have been evaluated for their effectiveness against various bacterial and fungal strains. These compounds showed good activity against microorganisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans, indicating their potential in developing new antimicrobial agents (Ienascu et al., 2008).

Mechanism of Action

Target of Action

Hydrobenzamide primarily targets aromatic aldehydes . The interaction between this compound and aromatic aldehydes is a crucial part of its mechanism of action .

Mode of Action

The mode of action of this compound involves a process known as indirect reductive amination . In this process, aromatic aldehydes react with aqueous ammonia to produce compounds known as Hydrobenzamides . This reaction results in the production of N, N ´- (phenylmethylene) bis (1-phenylmethanimines), which have a good yield . The Hydrobenzamides then react with sodium borohydride, reducing both imine and aminal carbons, and producing a mixture of primary and secondary benzylamine .

Biochemical Pathways

The biochemical pathway of this compound involves the reductive amination of carbonyl compounds . This method consists of condensing carbonyl compounds with amines to produce imines or iminium ions, followed by the reduction of imine carbon by catalytic hydrogenation or hydride reagents . This process is known as direct reductive amination when the carbonyl compound, the amine, and the reducing agent are mixed without prior imine or iminium ion formation .

Result of Action

The result of this compound’s action is the production of a primary and secondary benzylamine mixture . This mixture is produced when Hydrobenzamides react with sodium borohydride, reducing both imine and aminal carbons .

Action Environment

The action environment of this compound is influenced by various factors. The reaction of aromatic aldehydes with aqueous ammonia to produce Hydrobenzamides is one such factor . The presence of sodium borohydride, which reduces both imine and aminal carbons in Hydrobenzamides, is another crucial factor

Safety and Hazards

Hydrobenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling. It should not be eaten, drunk, or smoked when using this product .

Future Directions

Hydrobenzamide derivatives have been recognized as excellent synthetic nitrogen key intermediates for the synthesis of a variety of biologically active nitrogen heterocyclic compounds . This suggests potential future directions in the synthesis of these compounds.

properties

IUPAC Name

(E)-N-[[(E)-benzylideneamino]-phenylmethyl]-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2/c1-4-10-18(11-5-1)16-22-21(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-17,21H/b22-16+,23-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYRFIIFTJICNA-LKNRODPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC(C2=CC=CC=C2)N=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/C(/N=C/C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059049
Record name Methanediamine, 1-phenyl-N,N'-bis(phenylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92-29-5
Record name Hydrobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrobenzamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrobenzamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1005
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanediamine, 1-phenyl-N,N'-bis(phenylmethylene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanediamine, 1-phenyl-N,N'-bis(phenylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-dibenzylidenetoluene-α,α-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.950
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Hydrobenzamide
Reactant of Route 2
Reactant of Route 2
Hydrobenzamide
Reactant of Route 3
Reactant of Route 3
Hydrobenzamide
Reactant of Route 4
Reactant of Route 4
Hydrobenzamide
Reactant of Route 5
Reactant of Route 5
Hydrobenzamide
Reactant of Route 6
Hydrobenzamide

Q & A

A: Hydrobenzamide (N,N-dibenzylidenebenzene-1,2-diamine) is an organic compound formed by the condensation of three molecules of benzaldehyde with two molecules of ammonia. This reaction typically occurs in the presence of a base and results in the elimination of three water molecules [, , , ].

A: this compound has the molecular formula C21H18N2 and a molecular weight of 298.38 g/mol. Key spectroscopic data includes characteristic peaks in NMR and IR spectra. For instance, the 1H NMR spectrum shows a singlet for the CH=N proton around 8.5 ppm [, ].

A: this compound has demonstrated efficacy as a capping agent for tin (Sn) nanoparticles, effectively controlling particle size and preventing oxidation. This is attributed to the strong coordination between the nitrogen atoms of this compound and the tin surface [, ]. Notably, this compound-capped Sn nanoparticles exhibited superior electrochemical cycling performance with higher charge capacity and better capacity retention compared to citrate or polyvinyl pyrrolidone (PVP)-capped Sn nanoparticles [].

A: Yes, this compound serves as a versatile building block in organic synthesis. For example, it can be used to synthesize β-lactams, important intermediates in the production of antibiotics like Taxol® []. Additionally, its reaction with ethyl α-oxocarboxylates offers a novel route to synthesize Δ3-pyrroline-2-one derivatives [, ].

A: this compound possesses three imine (C=N) functionalities which are susceptible to nucleophilic attack and reduction. This structural feature underpins its versatility as a synthon for various heterocyclic compounds. For instance, the reaction of this compound with acetoxyacetyl chloride is key to forming the β-lactam ring in the synthesis of Taxol® side chains [].

A: Interestingly, this compound was unexpectedly identified in the culture filtrate of the bacterium Streptomyces tendae Tü 4042. This discovery marked this compound as a novel natural product, alongside other compounds like dioxolides and anhydroshikimate [].

A: Yes, this compound can be reduced to form benzylamines. This reaction is particularly useful for synthesizing various benzylamine derivatives which are valuable intermediates in organic synthesis [].

A: Computational studies, particularly those employing density functional theory (DFT), have been crucial in understanding the thermal decomposition pathway of this compound. These studies revealed the formation of phenylmethanimine as a key intermediate, offering crucial information about its structure and stability in both gas phase and solution [].

A: this compound has a long and rich history in organic chemistry. Initially synthesized in the 19th century, its structure and properties have been extensively studied, leading to significant revisions in our understanding of its formation and reactivity. This evolution underscores the dynamic nature of chemical research and the importance of continually reevaluating established knowledge [, , ].

A: While specific data on the environmental impact of this compound is limited in the provided research, it's crucial to consider potential ecotoxicological effects and implement appropriate waste management strategies to minimize any negative environmental impact [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.